![molecular formula C23H20N4O3S B2887449 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 872688-31-8](/img/no-structure.png)

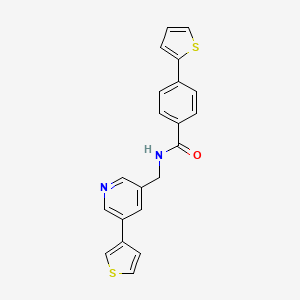

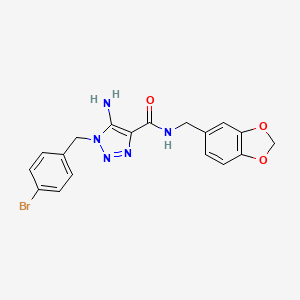

1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring . The specific substitutions on this pyrimidine derivative suggest potential biological activity, but without specific studies, it’s hard to predict.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrimidine ring, with various substitutions at the 1, 3, 5, and 7 positions. The presence of the phenylethyl and tolyl groups suggest potential for interesting chemical properties and interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted to some extent from its structure. For example, the presence of the aromatic rings in this compound suggest that it would be relatively stable and possibly flat in structure. The various substitutions may also affect its solubility, boiling point, melting point, etc .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

One study details the reaction of specific diones with amino and thioxopyrimidinones in boiling acetic acid, leading to the synthesis of complex heterocyclic compounds. The newly synthesized compounds were analyzed using chemical and spectroscopic methods, highlighting the potential for creating diverse chemical entities with unique properties (Hassaneen et al., 2003).

Regioselective Amination

Another study focuses on the regioselective amination of condensed pyrimidines, demonstrating the ability to selectively introduce amino groups into specific positions of the pyrimidine ring. This process plays a crucial role in the modification and functionalization of pyrimidine derivatives, opening avenues for the development of new chemical entities with tailored properties (Gulevskaya et al., 1994).

Green Synthesis Approaches

Research into environmentally friendly synthesis methods has led to the development of reactions catalyzed by thiourea dioxide in aqueous media. This approach offers several advantages, including the use of an inexpensive, recyclable catalyst, easier work-up, milder reaction conditions, and an overall more environmentally benign nature. Such methodologies are crucial for sustainable chemical synthesis (Verma & Jain, 2012).

Biological and Antitumor Activities

The exploration of biological and antitumor activities of pyrimidine derivatives is another significant application. Studies have identified certain derivatives as potential inhibitors of specific receptors, such as FGFR1, indicating their usefulness in cancer treatment. These compounds have shown promising results in vitro against various cancer cell lines, suggesting their potential as therapeutic agents (Ye et al., 2015).

Advanced Material Applications

Research into the photophysical properties and pH-sensing applications of pyrimidine-phthalimide derivatives demonstrates the versatility of pyrimidine-based compounds. These studies showcase the ability to tune photophysical properties through molecular design, offering potential applications in colorimetric pH sensors and optoelectronic devices (Yan et al., 2017).

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-amino-4,6-dimethylpyrimidine with 2,4-dichloro-5-methylpyrimidine, followed by reaction with m-toluidine and 2-oxo-2-phenylethylthiol. The resulting intermediate is then cyclized to form the final product.", "Starting Materials": [ "2-amino-4,6-dimethylpyrimidine", "2,4-dichloro-5-methylpyrimidine", "m-toluidine", "2-oxo-2-phenylethylthiol" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,6-dimethylpyrimidine with 2,4-dichloro-5-methylpyrimidine in the presence of a base such as potassium carbonate to form 2-amino-4,6-dimethyl-5-methylpyrimido[4,5-d]pyrimidine", "Step 2: Reaction of 2-amino-4,6-dimethyl-5-methylpyrimido[4,5-d]pyrimidine with m-toluidine in the presence of a base such as sodium hydride to form 1,3-dimethyl-5-(m-tolyl)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione", "Step 3: Reaction of 1,3-dimethyl-5-(m-tolyl)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione with 2-oxo-2-phenylethylthiol in the presence of a base such as potassium carbonate to form 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione", "Step 4: Cyclization of 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione in the presence of a base such as sodium hydride to form the final product" ] } | |

Numéro CAS |

872688-31-8 |

Formule moléculaire |

C23H20N4O3S |

Poids moléculaire |

432.5 |

Nom IUPAC |

1,3-dimethyl-7-(3-methylphenyl)-5-phenacylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C23H20N4O3S/c1-14-8-7-11-16(12-14)19-24-20-18(22(29)27(3)23(30)26(20)2)21(25-19)31-13-17(28)15-9-5-4-6-10-15/h4-12H,13H2,1-3H3 |

Clé InChI |

ZQEZOPGNATVAMG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)C2=NC3=C(C(=N2)SCC(=O)C4=CC=CC=C4)C(=O)N(C(=O)N3C)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3As,6E,10Z,11aS)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B2887370.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2887372.png)

![2-{[11-(4-Chlorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-1-(2-fluorophenyl)ethan-1-one](/img/structure/B2887373.png)

![5-Oxo-7a-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B2887375.png)

![[4-(Thiophen-3-yl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B2887379.png)

![2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine](/img/structure/B2887383.png)

![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B2887384.png)